molecular formula C12H17NO4S B2472909 tert-butyl N-[(benzenesulfonyl)methyl]carbamate CAS No. 1242161-32-5

tert-butyl N-[(benzenesulfonyl)methyl]carbamate

Cat. No.: B2472909
CAS No.: 1242161-32-5
M. Wt: 271.33
InChI Key: XNSBXNNKFMZTSW-UHFFFAOYSA-N
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Description

tert-butyl N-[(benzenesulfonyl)methyl]carbamate: is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(benzenesulfonyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(benzenesulfonyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(benzenesulfonyl)methyl]carbamate involves the interaction of the sulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: tert-butyl N-[(benzenesulfonyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of synthesis .

Properties

IUPAC Name

tert-butyl N-(benzenesulfonylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-18(15,16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBXNNKFMZTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242161-32-5
Record name tert-butyl N-[(benzenesulfonyl)methyl]carbamate
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